[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
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Overview
Description
[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a beta-lactamase inhibitor, which makes it valuable in the treatment of bacterial infections, particularly when used in combination with beta-lactam antibiotics .
Preparation Methods
The synthesis of [(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate involves multiple steps. One common synthetic route includes the reaction of azetidine-3-carbonyl chloride with a suitable amine to form the azetidine-3-carbonylamino intermediate. This intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group. The final step involves the formation of the hydrogen sulfate ester through sulfonation .
Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity. This can include the use of flow microreactors for more efficient and sustainable synthesis .
Chemical Reactions Analysis
[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as a beta-lactamase inhibitor makes it valuable in studying bacterial resistance mechanisms.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting beta-lactamase enzymes, which are produced by certain bacteria to confer resistance to beta-lactam antibiotics. By inhibiting these enzymes, [(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate restores the efficacy of beta-lactam antibiotics against resistant bacterial strains . The molecular targets include the active site of the beta-lactamase enzyme, where it forms a stable complex, preventing the enzyme from hydrolyzing the antibiotic .
Comparison with Similar Compounds
Similar compounds include other beta-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam. Compared to these compounds, [(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate has a unique bicyclic structure that provides enhanced stability and efficacy . This uniqueness makes it a valuable addition to the arsenal of beta-lactamase inhibitors used in clinical settings.
Properties
Molecular Formula |
C11H17N5O7S |
---|---|
Molecular Weight |
363.35 g/mol |
IUPAC Name |
[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C11H17N5O7S/c17-9(6-3-12-4-6)13-14-10(18)8-2-1-7-5-15(8)11(19)16(7)23-24(20,21)22/h6-8,12H,1-5H2,(H,13,17)(H,14,18)(H,20,21,22)/t7-,8+/m1/s1 |
InChI Key |
XYTWGTZSUPIYFZ-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CNC3 |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CNC3 |
Origin of Product |
United States |
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